1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Overview
Description
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentapyrrole core and several functional groups that contribute to its reactivity and versatility.
Preparation Methods
The synthesis of 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the cyclopentapyrrole core, followed by the introduction of the alanyl and phenylethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but often include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
When compared to similar compounds, 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds may include other cyclopentapyrrole derivatives or molecules with similar functional groups, but the specific arrangement and reactivity of this compound make it particularly valuable for certain applications. Some similar compounds include:
- Cyclopentapyrrole derivatives
- Phenylethyl-substituted compounds
- Alanyl-containing molecules .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2R)-2-[[(3R)-4-oxo-1-phenylheptan-3-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-3-8-22(27)19(14-13-17-9-5-4-6-10-17)25-16(2)23(28)26-20-12-7-11-18(20)15-21(26)24(29)30/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,29,30)/t16-,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRWOTKNFKYDQM-VLQCVTHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102255 | |
Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173052-68-9 | |
Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173052-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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